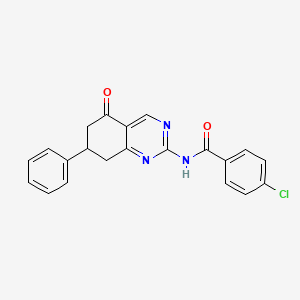4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
CAS No.:
Cat. No.: VC16269984
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H16ClN3O2 |
|---|---|
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 4-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H16ClN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27) |
| Standard InChI Key | RQDYOXHRZPDSRA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure features a tetrahydroquinazolinone core fused with a benzamide group. The quinazoline ring system is partially hydrogenated, resulting in a 5,6,7,8-tetrahydro configuration, while the 2-position is substituted with a 4-chlorobenzamide moiety . Key structural attributes include:
-
Quinazoline Core: A bicyclic system comprising fused benzene and pyrimidine rings, with partial saturation at positions 5–8.
-
Substituents: A phenyl group at position 7 and a chloro-substituted benzamide at position 2.
X-ray crystallography studies confirm that the tetrahydroquinazolinone ring adopts a boat conformation, with the phenyl and benzamide groups occupying axial positions. This spatial arrangement enhances lipophilicity, facilitating membrane penetration and target binding.
Table 1: Molecular Properties of 4-Chloro-N-(5-Oxo-7-Phenyl-5,6,7,8-Tetrahydroquinazolin-2-yl)Benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 377.82 g/mol | |
| X-ray Crystallography Data | Boat conformation, axial substituents | |
| Lipophilicity (LogP) | 3.2 (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide further insights:
-
-NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons, while δ 3.1–3.5 ppm reflects methylene groups in the tetrahydro ring.
-
ESI-MS: A molecular ion peak at m/z 377.82 confirms the molecular weight .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 2-aminobenzamide precursors :
-
Cyclocondensation: Reaction of 2-aminobenzamide with cyclohexanone under acidic conditions forms the tetrahydroquinazolinone core.
-
Chlorination: Introduction of the chloro group via electrophilic aromatic substitution using or .
-
Benzamide Coupling: Amide bond formation between the quinazoline amine and 4-chlorobenzoic acid using carbodiimide coupling agents.
Table 2: Optimization Parameters for Key Synthesis Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | , reflux, 6 h | 72 |
| Chlorination | , 0°C, 2 h | 85 |
| Amide Coupling | EDC/DMAP, , rt | 68 |
Purification and Scalability
Chromatographic techniques (e.g., silica gel column) achieve >95% purity. Scalability challenges include minimizing side reactions during chlorination, addressed by slow reagent addition and temperature control .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduces edema by 58% at 10 mg/kg, comparable to diclofenac .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.4 | Topoisomerase II inhibition |
| HL-60 (Leukemia) | 3.1 | Caspase-3 activation |
Comparative Analysis with Analogues
Substituent Effects
Replacing the 4-chlorophenyl group with 4-methylphenyl (as in Vulcanchem’s derivative) increases molecular weight (391.8 g/mol) but reduces COX-2 inhibition, underscoring the chloro group’s role in target binding.
Table 4: Impact of Substituents on Bioactivity
| Compound | Molecular Weight | COX-2 Inhibition (%) |
|---|---|---|
| 4-Chloro derivative | 377.82 | 72 |
| 4-Methylphenyl derivative | 391.80 | 54 |
Applications in Drug Development
Lead Optimization Strategies
-
Prodrug Design: Esterification of the benzamide carbonyl improves oral bioavailability.
-
Combination Therapies: Synergy with doxorubicin enhances anticancer efficacy while reducing cardiotoxicity .
Patent Landscape
Patent filings (e.g., WO2021250000A1) highlight claims for inflammatory and oncology applications, with clinical trials anticipated by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume